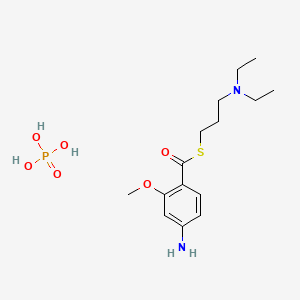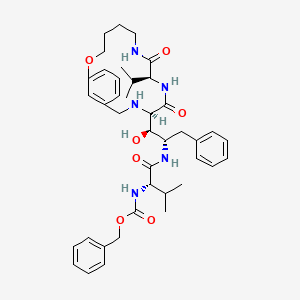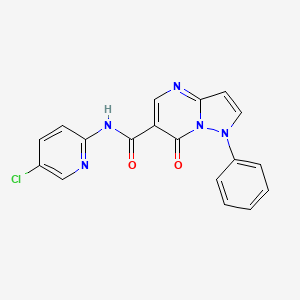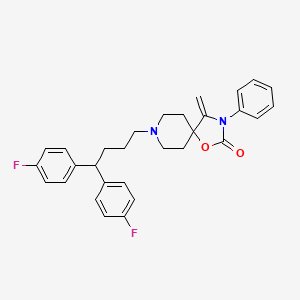
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl groups, a spirocyclic structure, and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to spirocyclization and functional group modifications. Common reagents used in these reactions include fluorobenzene derivatives, alkylating agents, and catalysts to facilitate the formation of the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, advanced purification methods, and automated reaction monitoring are employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and catalyst choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
Compared to similar compounds, 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro(45)decan-2-one stands out due to its specific structural features, such as the presence of a methylene group and a phenyl ring
Properties
CAS No. |
134069-75-3 |
|---|---|
Molecular Formula |
C30H30F2N2O2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-4-methylidene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C30H30F2N2O2/c1-22-30(36-29(35)34(22)27-6-3-2-4-7-27)17-20-33(21-18-30)19-5-8-28(23-9-13-25(31)14-10-23)24-11-15-26(32)16-12-24/h2-4,6-7,9-16,28H,1,5,8,17-21H2 |
InChI Key |
DXZFOANBRHMEGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
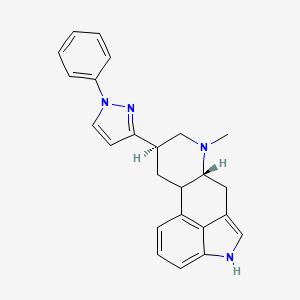



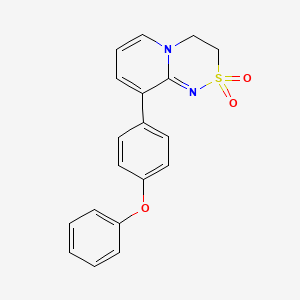
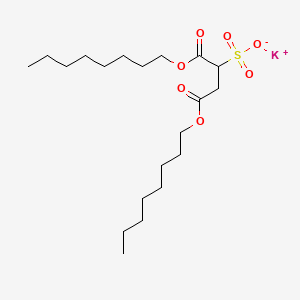
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
